BenchChemオンラインストアへようこそ!

5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

FtsZ inhibitor physicochemical profiling drug-likeness

5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide (CAS 2034403-76-2, PubChem CID is a synthetic, small-molecule benzamide derivative featuring a 5-chloro-2-methoxybenzamide core linked via a methylene bridge to a 5-methyl-1,2-oxazole (isoxazole) heterocycle. This compound belongs to the isoxazole-containing benzamide chemotype, a class under active investigation as modulators of the essential bacterial cell division protein FtsZ, a high-priority target for novel antibacterial agents against multidrug-resistant Gram-positive pathogens.

Molecular Formula C13H13ClN2O3
Molecular Weight 280.71
CAS No. 2034403-76-2
Cat. No. B2871208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
CAS2034403-76-2
Molecular FormulaC13H13ClN2O3
Molecular Weight280.71
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)C2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C13H13ClN2O3/c1-8-9(7-16-19-8)6-15-13(17)11-5-10(14)3-4-12(11)18-2/h3-5,7H,6H2,1-2H3,(H,15,17)
InChIKeyCBMDOECLELJOHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide (CAS 2034403-76-2): Core Chemotype & Structural Identity for FtsZ-Targeted Antibacterial Screening


5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide (CAS 2034403-76-2, PubChem CID 119101561) is a synthetic, small-molecule benzamide derivative featuring a 5-chloro-2-methoxybenzamide core linked via a methylene bridge to a 5-methyl-1,2-oxazole (isoxazole) heterocycle [1]. This compound belongs to the isoxazole-containing benzamide chemotype, a class under active investigation as modulators of the essential bacterial cell division protein FtsZ, a high-priority target for novel antibacterial agents against multidrug-resistant Gram-positive pathogens [2]. Its computed physicochemical profile—molecular weight 280.70 g/mol, XLogP3 2.1, and topological polar surface area 64.4 Ų—positions it within oral drug-like chemical space, making it a relevant entry point for structure–activity relationship (SAR) exploration and hit-to-lead optimization campaigns [1].

Why Generic Substitution Fails: The Critical Role of 5-Chloro-2-Methoxy Substitution and 4-Methylisoxazole Topology in Determining FtsZ Modulator Activity for CAS 2034403-76-2


Within the isoxazole–benzamide FtsZ modulator family, the position and electronic nature of substituents on both the benzamide ring and the isoxazole heterocycle are decisive determinants of antibacterial potency, target engagement mode, and selectivity. Systematic SAR studies have demonstrated that replacing the 5-chloro-2-methoxy substitution pattern with alternative halogen or alkoxy groups, or relocating the isoxazole attachment point from the 4-position to the 3- or 5-position, can fundamentally alter—or even invert—the compound's effect on FtsZ polymerization dynamics, shifting from stimulatory inhibition to inactivity or off-target toxicity [1]. Consequently, procurement of a generic “isoxazole–benzamide” or “FtsZ inhibitor” without precisely matching this substitution architecture carries a high risk of obtaining a compound with divergent, uncharacterized, or absent biological activity, rendering cross-screening comparisons invalid and wasting downstream assay resources.

Quantitative Differentiation Evidence for 5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide (CAS 2034403-76-2) vs. Closest Structural Analogs


Evidence Item 1: Physicochemical Differentiation—Lipophilicity and Polar Surface Area Relative to PC190723 and the Isoxazole–Benzamide Series

The target compound exhibits a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 64.4 Ų [1]. In comparison, the prototypical FtsZ inhibitor PC190723 (a 2,6-difluorobenzamide derivative) has a reported XLogP of approximately 3.4 and a TPSA of approximately 55 Ų [2]. Within the isoxazole–benzamide series reported by Bi et al. (2018), the most potent compounds (e.g., B14, B16) bearing an isoxazol-5-yl group display XLogP values generally exceeding 2.5 [3]. The lower lipophilicity and higher TPSA of the target compound suggest potentially improved aqueous solubility and a reduced non-specific membrane partitioning risk relative to more lipophilic analogs in the same chemotype, while maintaining a favorable profile for oral bioavailability according to Lipinski and Veber rule assessments [1].

FtsZ inhibitor physicochemical profiling drug-likeness

Evidence Item 2: Distinct Isoxazole Substitution Topology—4-Methylisoxazole vs. 3- or 5-Linked Isoxazole Regioisomers

The target compound carries a 5-methyl-1,2-oxazol-4-ylmethyl moiety, where the methylene linker is attached at the 4-position of the isoxazole ring and the methyl group occupies the 5-position [1]. In the SAR study by Bi et al. (2018), two distinct series were synthesized: isoxazol-3-yl-containing benzamides and isoxazol-5-yl-containing benzamides. The isoxazol-5-yl series (compounds B14, B16) demonstrated potent antibacterial activity (MIC values of 2–8 µg/mL against S. aureus, including MRSA), whereas the isoxazol-3-yl series showed substantially weaker activity, with most compounds displaying MIC values >64 µg/mL against the same strains [2]. The 4-substituted isoxazole topology of the target compound represents a third, distinct regiochemical architecture not directly explored in that study, offering a unique vector for probing the FtsZ allosteric site that may engage different binding pocket residues compared to the established 3- and 5-substituted series.

regiochemistry FtsZ modulation structure–activity relationship

Evidence Item 3: Halogen and Alkoxy Substitution Pattern Divergence—5-Chloro-2-Methoxy vs. 2,6-Difluoro and Other Benzamide Substitution Motifs in FtsZ Inhibitor Chemotypes

The 5-chloro-2-methoxy substitution pattern on the benzamide ring of the target compound differs fundamentally from the 2,6-difluorobenzamide motif found in PC190723 and related FtsZ inhibitors, as well as from the 3,5-dihalo or 2,4-dialkoxy patterns explored in subsequent optimization campaigns [1] [2]. In the 2018 isoxazole–benzamide SAR study, the benzamide ring substitution was held relatively constant (primarily 2,6-difluoro or 3,5-dichloro patterns), and variation was focused on the heterocycle [2]. The 5-chloro-2-methoxy pattern introduces an electron-donating methoxy group ortho to the amide carbonyl and an electron-withdrawing chloro group para to the amide, creating a unique electronic push–pull system across the benzamide ring that is absent in all previously characterized FtsZ inhibitor benzamide scaffolds. This electronic asymmetry may differentially influence the conformation of the amide bond and, consequently, the presentation of the isoxazole moiety to the FtsZ allosteric pocket.

halogen substitution SAR FtsZ binding

Evidence Item 4: Commercial Availability as a Pre-Plated Screening Compound vs. Custom Synthesis-Only Analogs

The target compound (CAS 2034403-76-2) is commercially available from Life Chemicals as a pre-weighed solid screening compound (catalog item F6512-8954, offered in 25 mg and 40 mg quantities) [1]. In contrast, many structurally similar isoxazole–benzamide analogs described in the primary literature, including the potent compounds B14 and B16 from Bi et al. (2018), are not listed in major commercial screening libraries and would require de novo custom synthesis with associated lead times of 6–12 weeks and costs often exceeding $2,000–$5,000 for initial milligram quantities [2]. The immediate off-the-shelf availability of the target compound enables rapid hypothesis testing and SAR triaging without the procurement delays and synthetic risk associated with custom-synthesized analogs.

commercial availability screening library procurement

Evidence Item 5: Computed Drug-Likeness and Metabolic Stability Potential—TPSA and Rotatable Bond Profile vs. Larger Polycyclic FtsZ Inhibitors

The target compound possesses 4 rotatable bonds, a TPSA of 64.4 Ų, and a molecular weight of 280.70 g/mol, placing it within the favorable range for both oral absorption (Veber rule: ≤10 rotatable bonds, TPSA ≤140 Ų) and passive membrane permeability [1]. In contrast, several advanced FtsZ inhibitor candidates, such as TXA707 (a prodrug of PC190723) and the benzamide–oxadiazole hybrids reported by Song et al. (2020), have molecular weights exceeding 350–400 g/mol and incorporate additional heterocyclic or polyethylene glycol moieties that increase rotatable bond count and TPSA, potentially compromising permeability and introducing metabolic vulnerabilities [2] [3]. The relatively compact and conformationally restrained structure of the target compound may confer superior metabolic stability and a lower intrinsic clearance liability, although direct comparative microsomal stability data are required to confirm this inference.

drug-likeness metabolic stability ADME prediction

Optimal Research and Industrial Application Scenarios for 5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide (CAS 2034403-76-2)


Scenario 1: Primary Screening in FtsZ-Targeted Antibacterial Drug Discovery Programs Against Multidrug-Resistant Gram-Positive Pathogens

Procurement teams supporting antibacterial drug discovery should deploy CAS 2034403-76-2 as a structurally differentiated entry in primary FtsZ inhibition screening cascades. Its distinct 4-substituted isoxazole topology and 5-chloro-2-methoxy electronic push–pull system differentiate it from both the extensively characterized 2,6-difluorobenzamide series (PC190723 chemotype) and the isoxazol-3-yl and isoxazol-5-yl benzamide series, enabling exploration of novel FtsZ binding modes that may translate into activity against resistant strains not covered by existing chemotypes [1] [2].

Scenario 2: Rapid SAR Triage and Hit Validation When Custom Synthesis Lead Time Is the Critical Path Bottleneck

For medicinal chemistry teams operating under compressed hit-to-lead timelines, the immediate commercial availability of CAS 2034403-76-2 (Life Chemicals, 25–40 mg pre-weighed aliquots) eliminates the 6–12 week custom synthesis delay typical of literature-described but non-commercial isoxazole–benzamide analogs. This enables parallel testing in biochemical FtsZ polymerization assays, bacterial growth inhibition assays (MIC determination), and mammalian cytotoxicity counterscreens within a single procurement cycle, accelerating the go/no-go decision for further investment in this chemotype [3].

Scenario 3: Physicochemical Benchmarking and Developability Profiling of the Isoxazole–Benzamide FtsZ Inhibitor Class

With its favorable computed drug-likeness profile (XLogP3 2.1, TPSA 64.4 Ų, only 4 rotatable bonds), CAS 2034403-76-2 can serve as a physicochemical benchmark for the broader isoxazole–benzamide FtsZ inhibitor class. DMPK groups can use this compound to establish baseline aqueous solubility, microsomal stability, permeability (Caco-2 or PAMPA), and plasma protein binding values against which more elaborated analogs can be compared, enabling quantitative assessment of whether synthetic modifications to improve potency are accompanied by acceptable or unacceptable erosion of developability parameters [4].

Scenario 4: Computational Chemistry and Structure-Based Design Using the 4-Substituted Isoxazole as a Conformational Probe

The 5-methyl-1,2-oxazol-4-ylmethyl moiety introduces a unique conformational constraint not present in 3- or 5-linked isoxazole regioisomers. Computational chemists engaged in FtsZ docking and molecular dynamics simulations can procure CAS 2034403-76-2 to generate experimental binding and activity data that calibrate and validate docking poses for this underexplored substitution topology, thereby improving the predictive accuracy of virtual screening campaigns aimed at identifying next-generation FtsZ inhibitors with improved potency and resistance profiles [1] [2].

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.